molecular formula C14H22ClNO2 B12423999 Bupranolol-d9

Bupranolol-d9

Cat. No.: B12423999
M. Wt: 280.84 g/mol
InChI Key: HQIRNZOQPUAHHV-WVZRYRIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bupranolol-d9 is a deuterated form of Bupranolol, a non-selective beta blocker. It is used in scientific research to study the pharmacokinetics and metabolism of Bupranolol. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bupranolol-d9 involves the incorporation of deuterium atoms into the Bupranolol molecule. One common method is the catalytic hydrogenation of Bupranolol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms. The reaction conditions typically involve a palladium or platinum catalyst under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Bupranolol-d9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxythis compound.

    Reduction: Reduction reactions can convert this compound back to its parent compound.

    Substitution: Substitution reactions can occur at the aromatic ring or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxythis compound

    Reduction: Bupranolol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Bupranolol-d9 is widely used in scientific research, including:

    Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and pharmacokinetics of Bupranolol.

    Biology: Helps in understanding the biological pathways and interactions of Bupranolol.

    Medicine: Used in pharmacological studies to investigate the effects and mechanisms of Bupranolol.

    Industry: Employed in the development of analytical methods and quality control processes.

Mechanism of Action

Bupranolol-d9, like Bupranolol, acts as a non-selective beta blocker. It competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta-adrenergic receptors in the heart. This inhibition reduces resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another non-selective beta blocker with similar potency.

    Atenolol: A selective beta-1 blocker with different pharmacokinetic properties.

    Metoprolol: A selective beta-1 blocker used for similar indications.

Uniqueness of Bupranolol-d9

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis using mass spectrometry, providing insights into the metabolism and distribution of Bupranolol.

Properties

Molecular Formula

C14H22ClNO2

Molecular Weight

280.84 g/mol

IUPAC Name

1-(2-chloro-5-methylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol

InChI

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3/i2D3,3D3,4D3

InChI Key

HQIRNZOQPUAHHV-WVZRYRIDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)C)Cl)O

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O

Origin of Product

United States

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